molecular formula C15H17N3O2 B12266165 1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one

1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one

Cat. No.: B12266165
M. Wt: 271.31 g/mol
InChI Key: FIKXIWXJYDMPFD-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where piperazine reacts with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Oxazole Moiety: The oxazole ring is often synthesized separately and then attached to the piperazine core through a condensation reaction. This can involve the reaction of an oxazole derivative with a suitable piperazine intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides with sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity through its conformational flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the oxazole moiety, making it less versatile in terms of chemical reactivity.

    4-[(1,3-Oxazol-4-yl)methyl]piperazine: Similar structure but without the benzyl group, which may affect its biological activity and binding properties.

    1-Benzyl-4-methylpiperazine: Contains a methyl group instead of the oxazole moiety, leading to different chemical and biological properties.

Uniqueness

1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one is unique due to the presence of both the benzyl and oxazole groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of applications in medicinal chemistry and materials science compared to its simpler analogs.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-benzyl-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one

InChI

InChI=1S/C15H17N3O2/c19-15-10-17(9-14-11-20-12-16-14)6-7-18(15)8-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2

InChI Key

FIKXIWXJYDMPFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1CC2=COC=N2)CC3=CC=CC=C3

Origin of Product

United States

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